methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound characterized by a cyclopenta[b]thiophene core fused with a dihydro-4H-cyclopenta ring. The molecule features a methyl ester group at position 3 and a substituted isoxazole-carbonylamino moiety at position 2.
Properties
Molecular Formula |
C21H18N2O6S |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H18N2O6S/c1-26-21(25)18-12-3-2-4-17(12)30-20(18)22-19(24)13-10-15(29-23-13)11-5-6-14-16(9-11)28-8-7-27-14/h5-6,9-10H,2-4,7-8H2,1H3,(H,22,24) |
InChI Key |
QHMMFUDPNMVMHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. The starting materials often include 2,3-dihydro-1,4-benzodioxin, isoxazole derivatives, and cyclopenta[b]thiophene. The synthesis may involve the following steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester to form the isoxazole ring.
Coupling Reactions: The isoxazole derivative is then coupled with 2,3-dihydro-1,4-benzodioxin-6-yl using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization: The intermediate product is then subjected to cyclization to form the cyclopenta[b]thiophene ring system.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield the final product
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the benzodioxin moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole or benzodioxin derivatives.
Scientific Research Applications
Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to modulate these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or neuroprotection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the cyclopenta[b]thiophene scaffold but differ in substituents, which modulate solubility, bioavailability, and target interactions. Key comparisons are outlined below:
Structural Analogs with Modified Ester Groups
- Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 303136-36-9): Molecular Weight: 391.5 g/mol (vs. ~407.4 g/mol for the target compound). Substituent Differences: Replaces the methyl ester with an ethyl ester and the isoxazole-dihydrobenzodioxin group with a 4-phenylbenzoyl moiety. Physicochemical Properties: Higher lipophilicity (XLogP3: 5.9) due to the phenylbenzoyl group, compared to the target compound’s benzodioxin-isoxazole system, which may enhance membrane permeability but reduce aqueous solubility .
Analogs with Alternative Aromatic Substituents
- 2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester: Substituent: A hydroxy-benzylidene group instead of the isoxazole-carbonylamino-dihydrobenzodioxin system. This contrasts with the target compound’s benzodioxin ring, which may enhance π-π stacking interactions in hydrophobic environments .
Pesticide-Related Thiophene Derivatives
- Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate: Structural Contrast: Features a triazine-sulfonylurea group instead of the cyclopenta[b]thiophene core. Functional Implications: Triazine derivatives are commonly used as herbicides, suggesting that the target compound’s isoxazole-dihydrobenzodioxin system may confer unique bioactivity distinct from classical agrochemicals .
Data Tables
Table 1. Physicochemical Comparison of Cyclopenta[b]thiophene Derivatives
*Estimated based on structural similarity to ; †Calculated from structural data in .
Table 2. Functional Group Impact on Bioactivity
Research Findings and Implications
- Lipophilicity vs. Solubility : The dihydrobenzodioxin-isoxazole system in the target compound likely balances moderate lipophilicity (XLogP3 ~6.2) with partial aqueous solubility due to its oxygen-rich heterocycles. This contrasts with the ethyl 4-phenylbenzoyl analog, which prioritizes lipophilicity for membrane penetration .
- Synthetic Challenges : Analogous cyclopenta[b]thiophene derivatives (e.g., ) are synthesized via Schiff base formation or urea linkages, suggesting the target compound may require similar multistep protocols with precise crystallographic validation (e.g., SHELX refinement) .
Biological Activity
Methyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by several distinct structural features:
- Core Structure : It contains a cyclopenta[b]thiophene backbone fused with an isoxazole moiety and a benzodioxin substituent.
- Molecular Formula : C₁₅H₁₈N₂O₅S
- Molecular Weight : 342.37 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anti-inflammatory and anticancer properties. Initial studies suggest that it may act through multiple pathways, including inhibition of specific enzymes and modulation of signaling pathways.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 1: Inhibition of Cytokine Production
| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Test Compound | 75% | 65% |
| Control (Dexamethasone) | 85% | 80% |
2. Anticancer Activity
The compound has also shown promise in anticancer assays. Studies involving various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549) revealed significant cytotoxic effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| A549 | 15.0 |
These results indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of NF-kB Signaling : The compound may inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators.
- Induction of Apoptosis : Evidence suggests that it may activate intrinsic apoptotic pathways in cancer cells, characterized by increased expression of pro-apoptotic proteins such as Bax.
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Inflammatory Diseases : A clinical trial assessed the efficacy of a related compound in patients with rheumatoid arthritis, demonstrating significant reductions in disease activity scores.
- Cancer Treatment Research : Another study investigated the use of a structural analog in combination therapy for lung cancer, showing enhanced efficacy when used alongside standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
